

# Introduction: A Versatile Building Block in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-(3-Fluorophenyl)cyclohexanone

Cat. No.: B1592197

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**4-(3-Fluorophenyl)cyclohexanone** is a substituted cyclic ketone that has emerged as a valuable intermediate in the landscape of organic synthesis and drug discovery.<sup>[1]</sup> Its structure, featuring a cyclohexanone core and a meta-substituted fluorophenyl group, provides a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, pKa, membrane permeability, and metabolic profile, often leading to enhanced pharmacological activity.<sup>[1][2]</sup>

This guide offers a comprehensive technical overview of **4-(3-Fluorophenyl)cyclohexanone**, moving from its fundamental physicochemical and spectroscopic properties to its synthesis, reactivity, and applications, with a particular focus on its role as a precursor for pharmacologically active agents.

## Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key properties for **4-(3-Fluorophenyl)cyclohexanone** are summarized below.

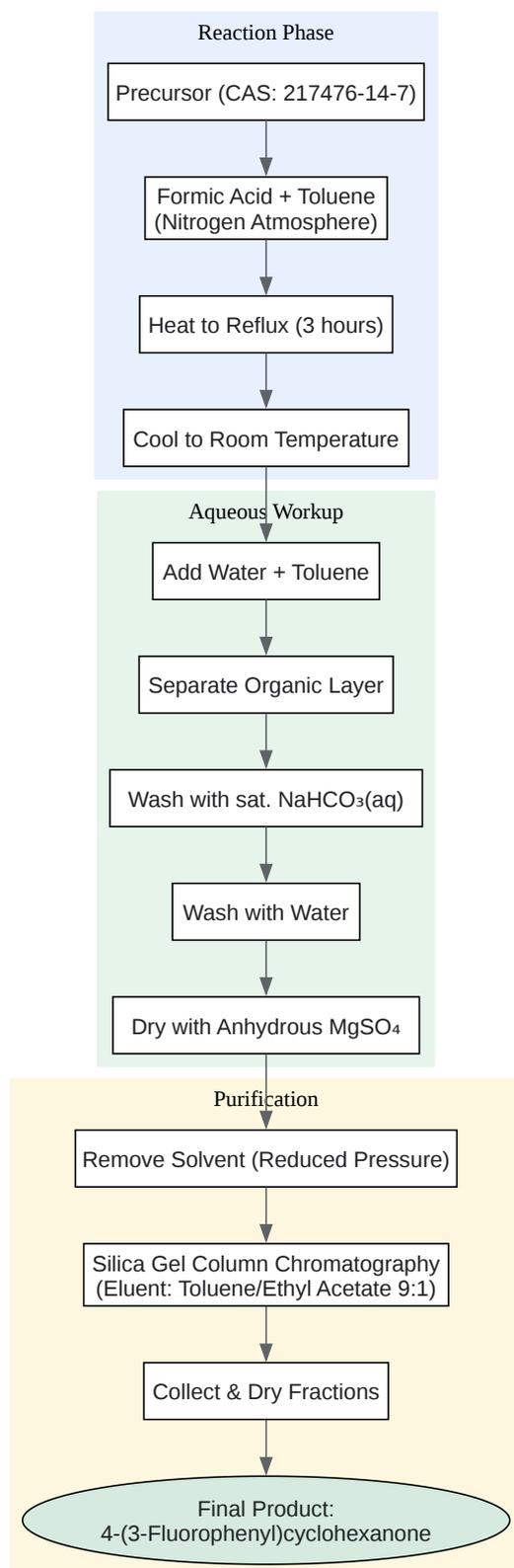
Property	Value	Source(s)
CAS Number	40503-87-5	[1][3][4]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> FO	[3][4]
Molecular Weight	192.23 g/mol	[3][4]
IUPAC Name	4-(3-fluorophenyl)cyclohexan-1-one	[4]
Physical Form	Solid	[5][6]
Boiling Point	289 °C at 760 mmHg	
Purity	Typically ≥98%	[5]
Storage Temperature	Room Temperature	[7]

## Synthesis and Purification

The synthesis of **4-(3-Fluorophenyl)cyclohexanone** can be achieved through various routes. A common and high-yielding method involves the reaction of a precursor with formic acid, followed by purification.[3] This process is robust and scalable, making it suitable for laboratory and potential pilot-scale production.

## Synthetic Workflow Diagram

The following diagram outlines the key stages of a representative synthesis, from the starting material to the purified final product.



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Caption: A typical workflow for the synthesis and purification of **4-(3-Fluorophenyl)cyclohexanone**.<sup>[3]</sup>

## Detailed Synthesis Protocol

This protocol is adapted from a documented industrial synthesis method.<sup>[3]</sup>

Materials:

- Precursor Compound (CAS: 217476-14-7)
- Formic Acid
- Toluene
- Saturated Aqueous Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Deionized Water
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel (for column chromatography)
- Ethyl Acetate

Procedure:

- **Reaction Setup:** In a reaction vessel under a nitrogen atmosphere, combine the precursor compound (e.g., 61.9 g), formic acid (120 g), and toluene (120 ml).
- **Reflux:** Heat the mixture to reflux and maintain for 3 hours. The formic acid serves as both a reagent and a solvent in this cyclization/rearrangement step. Toluene acts as a co-solvent to control the temperature.
- **Cooling & Quenching:** Slowly cool the reaction mixture to room temperature. Add water (300 ml) and toluene (300 ml) and mix thoroughly.
- **Phase Separation:** Allow the mixture to stand until distinct organic and aqueous layers form. Separate and collect the organic phase.

- Washing:
  - Wash the organic phase with saturated aqueous sodium bicarbonate. (Expert Insight: This step is crucial to neutralize any residual formic acid, preventing potential side reactions or degradation during concentration).
  - Perform a subsequent wash with water to remove any remaining bicarbonate and other water-soluble impurities.
- Drying: Dry the organic phase over anhydrous magnesium sulfate. (Expert Insight: Ensuring the organic layer is completely dry is critical before solvent removal to prevent water from interfering with purification and to obtain an accurate yield).
- Concentration: Remove the toluene by distillation under reduced pressure to yield the crude product.
- Purification: Purify the residue by column chromatography on silica gel, using a solvent mixture of toluene and ethyl acetate (9:1 v/v) as the eluent.
- Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure **4-(3-Fluorophenyl)cyclohexanone** (typical yield: ~94%).<sup>[3]</sup>

## Spectroscopic Characterization and Analysis

Structural confirmation of **4-(3-Fluorophenyl)cyclohexanone** relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected spectra, which serves as a benchmark for sample validation.

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. By analogy with cyclohexanone, a very strong and sharp absorption band is expected for the carbonyl (C=O) stretch, typically around  $1710\text{ cm}^{-1}$ .<sup>[8][9]</sup> Other key signals include:

- C-F Stretch: A strong band in the  $1100\text{-}1300\text{ cm}^{-1}$  region, characteristic of the aryl-fluoride bond.
- Aromatic C=C Stretches: Medium intensity peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

- Aliphatic C-H Stretches: Signals just below  $3000\text{ cm}^{-1}$  corresponding to the  $\text{sp}^3$  hybridized carbons of the cyclohexane ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum will show distinct regions for the aromatic and aliphatic protons.

- Aromatic Region ( $\delta$  6.9-7.4 ppm): Four signals corresponding to the four protons on the fluorophenyl ring. The meta-coupling and ortho-coupling to the fluorine atom will result in complex splitting patterns (e.g., doublet of triplets, doublet of doublets).
- Aliphatic Region ( $\delta$  2.0-3.2 ppm): The eight protons on the cyclohexanone ring will appear as a series of complex multiplets. The protons alpha to the carbonyl group (positions 2 and 6) will be the most downfield in this region. The proton at the benzylic position (position 4) will also be distinct.

$^{13}\text{C}$  NMR: The carbon NMR spectrum is expected to show 9 distinct signals (due to symmetry):

- Carbonyl Carbon (C=O): A signal far downfield, typically  $> \delta$  200 ppm.
- Aromatic Carbons: Six signals in the  $\delta$  110-165 ppm range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant ( $^1\text{JCF}$ ), appearing as a doublet.
- Aliphatic Carbons: Three signals in the  $\delta$  25-50 ppm range corresponding to the  $\text{sp}^3$  carbons of the cyclohexane ring.

## Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following would be expected:

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $m/z = 192$ , corresponding to the molecular weight of the compound.<sup>[4]</sup>
- M+1 Peak: A smaller peak at  $m/z = 193$  due to the natural abundance of  $^{13}\text{C}$ .<sup>[10]</sup>
- Key Fragmentation Patterns: Common fragmentation pathways would involve the cleavage of the cyclohexanone ring and the loss of the fluorophenyl group. A significant fragment

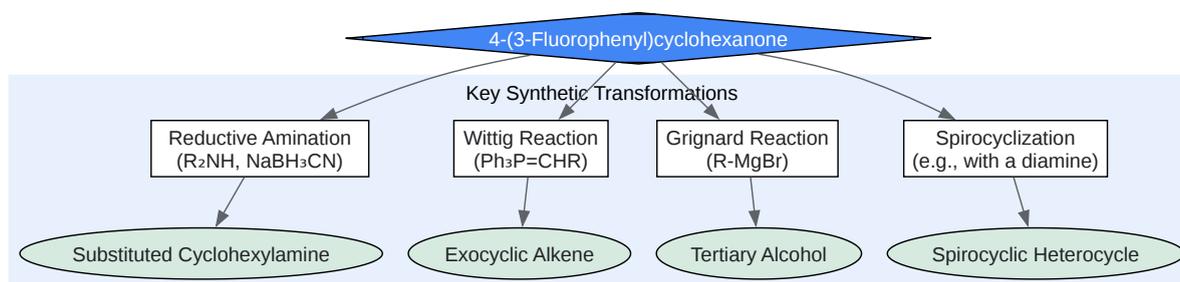
would likely be observed at  $m/z = 95$ , corresponding to the  $[C_6H_4F]^+$  cation.

## Reactivity and Applications in Drug Discovery

The synthetic utility of **4-(3-Fluorophenyl)cyclohexanone** stems from the reactivity of its ketone functional group. It serves as a key precursor for introducing the 4-(3-fluorophenyl)cyclohexyl motif into more complex molecular architectures. This scaffold is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological systems.<sup>[11][12][13]</sup>

## Core Reactions and Transformations

The ketone can undergo a wide array of classical organic reactions, making it a versatile synthetic intermediate.



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Caption: Common reaction pathways utilizing **4-(3-Fluorophenyl)cyclohexanone** as a key intermediate.

## Relevance in Pharmaceutical Research

The arylcyclohexane motif is a privileged scaffold in drug design. Derivatives of this core structure have been investigated for various therapeutic applications:

- CNS Agents: The related 4-arylcyclohexylamine structure is a core component of some antipsychotic agents.[\[11\]](#)
- Pain Management: Spirocyclic cyclohexane derivatives, which can be synthesized from precursors like **4-(3-Fluorophenyl)cyclohexanone**, have been patented for use as analgesics, particularly for chronic and neuropathic pain.[\[12\]](#)[\[14\]](#)
- Oncology: Highly complex spirocyclic pyrrolidine-indoline structures built upon a cyclohexane ring are being developed as potent MDM2 inhibitors for cancer therapy.[\[13\]](#) The specific 3-chloro-2-fluorophenyl substitution pattern in some advanced candidates highlights the importance of precise halogen placement on the phenyl ring.[\[13\]](#)

## Safety and Handling

As with any chemical reagent, proper handling of **4-(3-Fluorophenyl)cyclohexanone** is essential. The following information is summarized from available Safety Data Sheets (SDS).  
[\[15\]](#)

Category	Information
Pictograms	GHS07 (Harmful/Irritant)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

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